molecular formula C9H8N2O3 B1457723 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190317-61-3

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1457723
CAS No.: 1190317-61-3
M. Wt: 192.17 g/mol
InChI Key: YIFJBHAQLNGXJP-UHFFFAOYSA-N
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Description

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are crucial in cell proliferation and differentiation . The interaction with these receptors involves binding to the extracellular ligand-binding domains, leading to inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, preventing their dimerization and autophosphorylation, which are essential for the activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its accumulation in target tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, contributing to its overall biochemical effects .

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(9(12)13)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFJBHAQLNGXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214883
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-61-3
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.